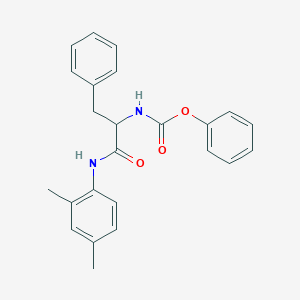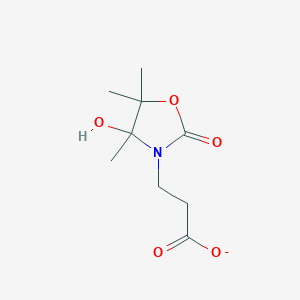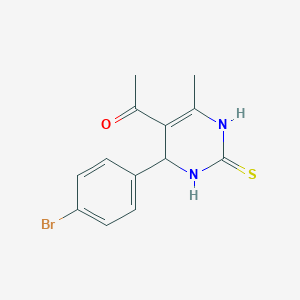![molecular formula C24H18N2O5S B11534729 1-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11534729.png)
1-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound that features a naphthalene core substituted with a 4-methylphenyl imino group and a 4-nitrobenzene sulfonate group
Preparation Methods
The synthesis of 1-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 2-aminonaphthalene to form the Schiff base, followed by sulfonation with 4-nitrobenzenesulfonyl chloride under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The imino group can participate in further condensation reactions with aldehydes or ketones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:
Materials Science: It is used in the development of nonlinear optical materials due to its unique electronic properties.
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, altering their activity. The pathways involved often include electron transfer processes facilitated by the compound’s conjugated system .
Comparison with Similar Compounds
Similar compounds include:
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound shares a similar imino group but differs in its methoxy substitution.
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: This compound has a similar nitro and imino group but differs in its phenolic structure.
The uniqueness of 1-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE lies in its combination of a naphthalene core with both a nitro and sulfonate group, which imparts distinct electronic and steric properties .
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H18N2O5S/c1-17-6-9-19(10-7-17)25-16-23-22-5-3-2-4-18(22)8-15-24(23)31-32(29,30)21-13-11-20(12-14-21)26(27)28/h2-16H,1H3 |
InChI Key |
MEGGNNHBYKJZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11534649.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide](/img/structure/B11534650.png)

![3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11534663.png)

![N-cyclohexyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11534686.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11534691.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11534692.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11534694.png)
![2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11534701.png)
![2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11534713.png)

![N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline](/img/structure/B11534717.png)
![4-(3-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11534720.png)
